BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Mechanism
of Action of GNTI-122

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NTE-122 dihydrochloride

Cat. No.: B12375018

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNTI-122 (formerly NTE-122 dihydrochloride) is an investigational autologous engineered
regulatory T cell (EngTreg) therapy developed for the treatment of Type 1 Diabetes (T1D). This
guide provides a detailed overview of its core mechanism of action, supported by preclinical
data, experimental protocols, and visual representations of the underlying biological pathways.
GNTI-122 is designed to restore immune tolerance by addressing the autoimmune destruction
of pancreatic beta cells, the hallmark of T1D.

Core Mechanism of Action: Engineered Immune
Suppression

GNTI-122's therapeutic strategy is built upon enhancing the natural immunomodulatory
function of regulatory T cells (Tregs). The patient's own CD4+ T cells are isolated and
genetically engineered to create a potent and targeted therapeutic that addresses key
limitations of previous Treg therapies. The engineering of GNTI-122 is founded on three critical
pillars designed to ensure stability, specificity, and sustained activity in the inflammatory
pancreatic environment.

The primary mechanism of action of GNTI-122 is the suppression of autoreactive effector T
cells (Teffs) that mediate the destruction of insulin-producing beta cells in the pancreas. This is
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achieved through both direct, antigen-specific suppression and indirect bystander suppression.

[1][2]

The Three Pillars of GNTI-122 Engineering

Stable FOXP3 Expression: The master transcription factor FOXP3 is crucial for the
development and function of Tregs. GNTI-122 is engineered for stable and high-level
expression of FOXP3, which imparts a robust and durable suppressive phenotype, even in
inflammatory conditions that might otherwise destabilize Tregs.[1][3] This is achieved by
inserting a potent MND promoter into the FOXP3 gene using CRISPR-Cas9 gene editing.[4]

Islet-Specific T-Cell Receptor (TCR): To ensure the engineered Tregs home to the site of
autoimmune attack, GNTI-122 is equipped with a T-cell receptor (TCR) that specifically
recognizes an islet-specific antigen, islet-specific glucose-6-phosphatase catalytic subunit-
related protein (IGRP).[3][5] This targeted approach is intended to concentrate the
therapeutic effect in the pancreas and associated draining lymph nodes, thereby minimizing
off-target immunosuppression.[3]

Chemically Inducible Signaling Complex (CISC): To overcome the scarcity of the essential
Treg survival factor, Interleukin-2 (IL-2), in the T1D microenvironment, GNTI-122
incorporates a CISC.[1][3] This synthetic receptor provides a pro-survival and expansion
signal in response to the administration of low doses of rapamycin.[1][5] This allows for
tunable, on-demand support for GNTI-122 persistence and function in vivo.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the engineered signaling pathways within GNTI-122 and the

general workflow for its generation and characterization.
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Caption: GNTI-122 Engineered Signaling Pathways.
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Preclinical Characterization
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Caption: GNTI-122 Generation and Testing Workflow.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of GNTI-122,
demonstrating its phenotype, function, and efficacy.

Table 1: GNTI-122 Product Characteristics

Parameter Result Source
Purity of Dual-Edited Product >90% [6]
Cell Yield >3 x 109 [6]
Viability High [6]

Table 2: Phenotypic Profile of GNTI-122
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Marker Expression Level Significance Source
FOXP3 High Treg lineage marker [51[6]
CD25 High Treg activation marker  [5][6]
CD127 Low Treg lineage marker [5][6]
CTLAA High Suppressive function 61171
marker

TNFRII High Treg stability marker [6][7]
EOS High Treg stability marker [6]
CD27 High Treg stability marker [6]
CD70 Low Treg stability marker [6]

Table 3: Cytokine Secretion Profile of GNTI-122 (Post-

Stimulation)

Cytokine Secretion Level Significance Source
Reduced pro-

IL-2 Low _ _ [61[7]
inflammatory potential
Reduced pro-

TNF-a Low , _ [61[7]
inflammatory potential
Reduced pro-

IFN-y Low _ _ [6][7]
inflammatory potential
Markers of TGF-[3-

LAP and GARP Increased [61[7]

mediated suppression

Table 4: In Vitro and In Vivo Functional Data
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Experimental Protocols
Generation of GNTI-122

» Cell Isolation: Patient peripheral blood mononuclear cells (PBMCs) are obtained via

apheresis. CD4+ T cells are then isolated using magnetic enrichment.[4]

e Genetic Engineering: The isolated CD4+ cells are genetically modified using CRISPR-Cas9

technology. This process involves the knock-in of transgenes delivered by adeno-associated

virus (AAV) vectors to:

o Insert an MND promoter to stabilize FOXP3 expression.[4]

o Introduce an islet antigen-specific TCR into the TRAC locus.[4]

o Incorporate the rapamycin-activated CISC for IL-2 signaling support.[4]
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» Enrichment and Expansion: The engineered cells are cultured in the presence of rapamycin.
The CISC provides a selective advantage, leading to the enrichment and expansion of the
dual-engineered GNTI-122 cells.[4]

o Cryopreservation: The final, highly pure GNTI-122 product is cryopreserved for future use.[4]

In Vitro Suppression Assay

e Cell Co-culture: GNTI-122 cells are co-cultured with autologous, islet-specific Teffs.
Monocyte-derived dendritic cells loaded with the cognate peptide are used as antigen-
presenting cells.[4]

» Stimulation: The co-culture is stimulated to induce Teff proliferation.

o Analysis: Teff proliferation is measured by flow cytometry. The percentage of suppression is
calculated by comparing the proliferation of Teffs in the presence and absence of GNTI-122
cells.[9]

In Vivo Adoptive Transfer Mouse Model

e Disease Induction: NSG mice are injected with splenocytes from diabetic NOD mice to
induce a T1D-like disease.[7][9]

o Treatment: At a specified time point post-splenocyte transfer (e.g., 7 or 15 days), mice are
treated with an intravenous injection of a mouse analog of GNTI-122 (mEngTregs).[7][9]

¢ Monitoring: Blood glucose levels are monitored over time to assess diabetes development.
[10]

o Endpoint Analysis: At the end of the study, pancreata are harvested for histological analysis
to assess the degree of insulitis and to quantify beta cell mass via insulin staining.[9][10]

Conclusion

GNTI-122 represents a sophisticated and multi-faceted approach to cell-based therapy for Type
1 Diabetes. By engineering patient-derived T cells to have a stable suppressive phenotype,

specific targeting to the pancreas, and a chemically-inducible system for ensuring their survival
and function, GNTI-122 is designed to potently and durably halt the autoimmune destruction of
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beta cells. The preclinical data strongly support its proposed mechanism of action,

demonstrating a favorable phenotype, robust suppressive function, and significant efficacy in a

mouse model of T1D. These findings provide a strong rationale for the ongoing clinical

development of GNTI-122 as a potentially transformative therapy for individuals with Type 1

Diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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